molecular formula C11H15NO2S B8351782 (5-Hydroxymethyl-thiophen-3-yl)-piperidin-1-yl-methanone

(5-Hydroxymethyl-thiophen-3-yl)-piperidin-1-yl-methanone

Cat. No. B8351782
M. Wt: 225.31 g/mol
InChI Key: JOTXFIXFWMNUIW-UHFFFAOYSA-N
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Patent
US08362008B2

Procedure details

[5-(tert-Butyl-dimethyl-silanyloxymethyl)-thiophen-3-yl]-piperidin-1-yl-methanone (0.96 g, 2.83 mmol) was dissolved in tetrahydrofuran (15 mL) and t-butylammonium fluoride (1 M in THF; 3.12 mL) and acetic acid (1 mL) were added. The reaction mixture was stirred overnight then partitioned between diethyl ether and saturated aqueous sodium hydrogen carbonate. The organic solution was separated and dried over magnesium sulphate, filtered and the solvent removed. The residue was purified by flash chromatography on silica, eluting with 30% ethyl acetate in pentane. The fractions containing the desired product were concentrated under vacuum to give the title compound as a clear oil (0.41 g). LCMS m/z 226 [M+H]+ RT=6.15 min (Analytical Method 4).
Name
[5-(tert-Butyl-dimethyl-silanyloxymethyl)-thiophen-3-yl]-piperidin-1-yl-methanone
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
t-butylammonium fluoride
Quantity
3.12 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([SiH2][O:6][C:7](C)(C)[C:8]1[S:12][CH:11]=[C:10]([C:13]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=[O:14])[CH:9]=1)(C)(C)C.[F-].C([NH3+])(C)(C)C.C(O)(=O)C>O1CCCC1>[OH:6][CH2:7][C:8]1[S:12][CH:11]=[C:10]([C:13]([N:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)=[O:14])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
[5-(tert-Butyl-dimethyl-silanyloxymethyl)-thiophen-3-yl]-piperidin-1-yl-methanone
Quantity
0.96 g
Type
reactant
Smiles
C(C)(C)(C)[SiH2]OC(C1=CC(=CS1)C(=O)N1CCCCC1)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
t-butylammonium fluoride
Quantity
3.12 mL
Type
reactant
Smiles
[F-].C(C)(C)(C)[NH3+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between diethyl ether and saturated aqueous sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with 30% ethyl acetate in pentane
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1=CC(=CS1)C(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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